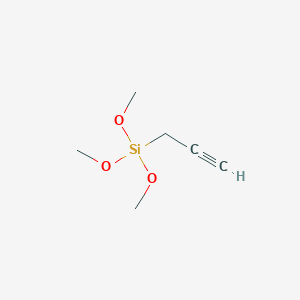

Trimethoxy(prop-2-yn-1-yl)silane

Description

Structure

3D Structure

Properties

CAS No. |

25904-66-9 |

|---|---|

Molecular Formula |

C6H12O3Si |

Molecular Weight |

160.24 g/mol |

IUPAC Name |

trimethoxy(prop-2-ynyl)silane |

InChI |

InChI=1S/C6H12O3Si/c1-5-6-10(7-2,8-3)9-4/h1H,6H2,2-4H3 |

InChI Key |

HIFICCZJGOXSLW-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](CC#C)(OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for Trimethoxy Prop 2 Yn 1 Yl Silane and Derivatives

Direct Synthesis Approaches for Trimethoxy(prop-2-yn-1-yl)silane

The direct formation of this compound involves creating a silicon-carbon bond at the propargylic position while incorporating the trimethoxysilyl group.

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a primary method for synthesizing propargyl-functionalized silanes. The reaction of a hydrosilane, such as trimethoxysilane (B1233946), with a propargylic alcohol is a common approach. nih.gov Platinum-based catalysts are frequently employed to facilitate this transformation, often yielding vinyl silanes with high regio- and stereoselectivity. nih.govrsc.orgqub.ac.uk

A notable challenge in the hydrosilylation of propargyl alcohols is controlling the regioselectivity of the addition. Research has shown that using specialized silanes, such as those bearing a glycidyl (B131873) group, can direct the regioselectivity of the platinum-catalyzed hydrosilylation of internal propargyl alcohols to favor the desired β-(E) silylalkene product. chemrxiv.org This control is attributed to a critical intermolecular hydrogen bond between the glycidyl and the propargylic hydroxyl groups. chemrxiv.org While this specific example uses a diphenylsilane (B1312307) derivative, the principle highlights the strategic design of silane (B1218182) reagents to control reaction outcomes. The hydrosilylation of methoxy-polyoxyethylene monopropyl ether with trimethoxysilane further demonstrates the utility of this reaction for creating functionalized alkoxysilanes. researchgate.net

Table 1: Research Findings on Hydrosilylation of Propargylic Alcohols

| Catalyst System | Substrate | Silane | Key Finding | Reference |

| PtCl₂/XPhos | Propargylic Alcohols | Various Hydrosilanes | Facile and user-friendly protocol for the selective synthesis of E-vinyl silanes. High yield and single regioisomer at the β-position. nih.govrsc.orgqub.ac.uk | |

| Pt(dvds) (Karstedt's catalyst) | Internal Propargylic Alcohols | Glycidyl Diphenylsilane | High regioselectivity (β/α > 20:1) for β-silylalkenes due to directing effect of the glycidyl group. chemrxiv.org | |

| Chloroplatinic acid | Methoxy-polyoxyethylene monopropyl ether | Trimethoxysilane | Successful synthesis of methoxy-polyoxyethylene-propyl-trimethoxysilane with high conversion yields (up to 98.7%). researchgate.net |

Alternative Synthetic Pathways for Alkynyl-Functionalized Alkoxysilanes

Beyond hydrosilylation, several other strategies exist for the synthesis of alkynyl-functionalized alkoxysilanes. One of the most prominent methods is the deprotonative silylation of terminal alkynes. researchgate.net This typically involves treating a terminal alkyne with a strong base (e.g., n-butyllithium) to form a metal acetylide, which is then trapped by an electrophilic silylating agent like a chlorosilane. researchgate.net

Other innovative methods include:

Dehydrogenative Coupling: This approach involves the direct coupling of a terminal alkyne with a hydrosilane, releasing hydrogen gas as the only byproduct. researchgate.net Catalytic systems based on inexpensive 3d metals like cobalt have been developed for this purpose. researchgate.net Simple alkali metal hydroxides such as NaOH and KOH have also been shown to catalyze the cross-dehydrogenative C-H functionalization between alkynes and hydrosilanes. organic-chemistry.org

Zinc-Mediated Silylation: Zinc compounds, such as Zn(OTf)₂ or zinc halides, can mediate the direct silylation of terminal alkynes with chlorosilanes or aminosilanes under mild conditions. researchgate.netorganic-chemistry.org This method is advantageous as it tolerates various base- and nucleophile-sensitive functional groups. organic-chemistry.org

Visible-Light Photocatalysis: A modern approach utilizes visible light in combination with a copper chloride precatalyst to mediate the synthesis of alkynylsilanes from alkynes and silanes in very good yields. organic-chemistry.org

These methods provide versatile entries into alkynylsilanes, and their applicability to alkoxysilane synthesis depends on the compatibility of the reagents and conditions with the hydrolyzable alkoxy groups. mdpi.com

The choice of catalyst is paramount in directing the efficiency and selectivity of the synthesis. For the direct synthesis of this compound and its analogues, various catalytic systems are employed.

Platinum Catalysts: As mentioned, platinum complexes like PtCl₂ with ligands such as XPhos, or Karstedt's catalyst, are highly effective for the hydrosilylation route. nih.govrsc.orgqub.ac.uk They promote the formation of β-(E)-vinyl silanes from propargylic alcohols with high selectivity. nih.gov

Iridium Catalysts: Phosphoramidite-ligated iridium catalysts have been developed for the highly enantioselective intermolecular C-H bond silylation at the propargylic position. nih.govresearchgate.net This method allows for the direct functionalization of a C(sp³)–H bond to form chiral propargylsilanes. nih.govresearchgate.net

Rhodium and Copper Catalysts: Chiral dirhodium complexes can catalyze the asymmetric insertion of alkynyl carbenes into the Si-H bonds of silanes, affording chiral propargylsilanes with excellent enantioselectivity. organic-chemistry.org Copper catalysts are also versatile, enabling the deconjugative addition of silicon nucleophiles to enyne-type acceptors to produce α-chiral propargylic silanes. organic-chemistry.org

Palladium Catalysts: A novel approach utilizes a palladium-catalyzed migratory Sonogashira reaction. rsc.orgrsc.org This method converts terminal alkynes into propargyl silanes under mild conditions by exploiting an aryl-to-alkyl palladium migration. rsc.orgrsc.org

Synthesis of Related Propargylsilane Structures

The synthetic strategies extend to a range of related propargylsilane structures, which are themselves important reagents in organic chemistry.

Trimethyl(propargyl)silane is a key analogue and a fundamental building block. Its synthesis often serves as a model for developing new methodologies. Common synthetic routes include:

Grignard-type Reactions: A traditional method involves the reaction of propargylmagnesium bromide with trimethylsilyl (B98337) chloride.

Deprotonation-Silylation: The direct conversion of terminal alkynes to propargyl silanes can be achieved by deprotonation followed by reaction with a silylmethyl electrophile. rsc.org However, this can suffer from low functional group tolerance due to the use of strong bases. rsc.org

Reaction with Organoboranes: Trimethylsilylpropargyl phenyl ether can react with trialkylboranes in the presence of a strong base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to produce 1-alkynyl(trimethyl)silanes. tandfonline.com

Migratory Sonogashira Reaction: As mentioned previously, this palladium-catalyzed reaction provides a mild and functional-group-tolerant route from terminal alkynes to propargyl silanes, including those with a trimethylsilyl group. rsc.orgresearchgate.net

Table 2: Comparison of Synthetic Routes to Trimethyl(propargyl)silane Analogues

| Method | Precursors | Reagents/Catalyst | Key Features | Reference |

| Deprotonation/Silylation | Terminal Alkyne, Silylmethyl electrophile | Strong base (e.g., nBuLi) | Conceptually simple but can have low functional group tolerance. rsc.org | |

| Reaction with Organoboranes | Trimethylsilylpropargyl phenyl ether, Trialkylborane | LiTMP | Forms 1-alkynyl(trimethyl)silanes. tandfonline.com | |

| Migratory Sonogashira | Terminal Alkyne, Bromonaphthyl-substituted silane | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., DavePhos) | Mild conditions, improved functional group tolerance. rsc.orgrsc.org | |

| Asymmetric Carbene Insertion | Sulfonylhydrazone, Hydrosilane | Chiral dirhodium complex | Produces chiral propargylsilanes with high enantioselectivity. organic-chemistry.org |

Functionalized Propargylsilane Derivatives

The versatility of propargylsilanes is demonstrated by the wide array of functionalized derivatives that can be synthesized. nih.gov These derivatives are often created to act as intermediates for further complex molecular construction. nih.govmdpi.com

Methods to access these derivatives include:

Enantioselective C-H Silylation: Using iridium catalysts, a broad range of functionalized alkynes, including those containing aryl, alkyl, and enyne groups, can be converted into enantioenriched propargylsilanes. nih.gov

Palladium-Catalyzed Migratory Coupling: The migratory Sonogashira reaction tolerates a variety of functional groups on the starting alkyne, including anilines, esters, and various heterocycles like pyridyl and thiophenyl groups, yielding the corresponding functionalized propargyl silanes. rsc.org

Cascade Reactions: A copper(I)-catalyzed reaction between CF₃-substituted allenynes and tosylazide can produce highly functionalized proline derivatives that incorporate a propargylsilane framework through a cascade of cycloaddition and rearrangement reactions. mdpi.com

The synthesized functionalized propargylsilanes are valuable intermediates. For instance, they can undergo reactions like addition to electrophiles to form allenes, hydrogenation of the triple bond, or cleavage of the silyl (B83357) group to reveal other functionalities. rsc.org

Purification and Characterization Techniques in Silane Synthesis Research

The successful synthesis of this compound and its derivatives is critically dependent on robust methods for purification and comprehensive techniques for structural characterization. The isolation of the target silane from reaction mixtures—which may contain unreacted starting materials, catalysts, solvents, and byproducts—is essential for obtaining a product of high purity. Following purification, a suite of analytical methods is employed to confirm the chemical identity, structure, and purity of the compound.

Purification Methodologies

The purification of alkoxysilanes, including this compound, often requires carefully selected techniques to accommodate the specific physical properties and potential sensitivities of the compound, such as its susceptibility to hydrolysis or thermal decomposition. nih.gov The primary methods employed are distillation and chromatography.

Distillation: Fractional distillation under reduced pressure is a principal technique for purifying volatile liquid silanes. By lowering the pressure, the boiling point of the compound is reduced, which helps to prevent thermal degradation of the heat-sensitive propargyl moiety. This method is effective for separating the target silane from less volatile impurities, such as catalysts or polymeric byproducts, and more volatile components like residual solvents. In some processes for purifying alkoxysilanes, azeotropic distillation may be utilized to remove specific impurities, such as residual methanol (B129727) from the synthesis process. google.com

Chromatography: Chromatographic techniques are indispensable for purifying silanes, especially when dealing with complex mixtures or non-volatile derivatives.

Column Chromatography: Gravity column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is a standard method. The choice of eluent (solvent system) is critical and is determined empirically to achieve optimal separation between the desired product and impurities. However, challenges can arise, as in the case of products from Sonogashira couplings where starting materials and products may have very similar Rf values, making separation difficult. ccspublishing.org.cn

Flash Chromatography: This is an air-pressure accelerated version of column chromatography that offers faster separation times and improved resolution compared to gravity columns.

Preparative Thin-Layer Chromatography (TLC): For small-scale purification, preparative TLC can be an effective, albeit lower-capacity, method for isolating pure compounds.

Some advanced purification strategies for terminal alkynes involve forming reversible complexes, for instance with cobalt or silver, to selectively capture the alkyne-containing molecule on a solid support, which is then washed and eluted to release the purified product. google.com

| Purification Technique | Principle of Separation | Application in Silane Synthesis |

|---|---|---|

| Fractional Distillation (Vacuum) | Difference in boiling points | Primary method for purifying volatile, thermally sensitive liquid silanes by separating them from non-volatile impurities and solvents. |

| Column/Flash Chromatography | Differential adsorption on a stationary phase (e.g., silica gel) | Separation of target silanes from starting materials and byproducts with different polarities, especially for complex mixtures or non-volatile derivatives. ccspublishing.org.cn |

| Affinity Chromatography | Specific, reversible binding to a solid support (e.g., silver-ion) | Highly selective isolation of terminal alkyne-functionalized silanes from complex reaction mixtures. google.com |

Characterization Techniques

Once purified, the molecular structure and purity of this compound are confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of organosilicon compounds.

¹H NMR: Proton NMR provides information on the number and type of hydrogen atoms. For this compound, the spectrum would show distinct signals for the methoxy (B1213986) protons (O-CH₃), the methylene (B1212753) protons adjacent to the silicon atom (Si-CH₂), and the terminal acetylenic proton (C≡C-H). Quantitative ¹H NMR (qNMR) can be used to determine purity with high precision by integrating the signal of the analyte against that of a certified internal standard, such as 1,3,5-trimethoxybenzene. orgsyn.orgrsc.org

¹³C NMR: Carbon NMR reveals the different carbon environments in the molecule. It is used to confirm the presence of the methoxy carbons, the methylene carbon, and the two unique sp-hybridized carbons of the alkyne group.

²⁹Si NMR: Silicon-29 NMR spectroscopy is particularly valuable as it provides direct information about the silicon atom's chemical environment. rsc.org The chemical shift can confirm the formation of the Si-C bond and indicate the number of alkoxy groups attached to the silicon atom. For this compound, a single resonance is expected in a region characteristic of tetra-coordinated silicon with three oxygen substituents and one carbon substituent.

| Nucleus | Expected Chemical Shift (δ, ppm) | Structural Assignment |

|---|---|---|

| ¹H | ~3.5 - 3.6 | -Si(OCH₃)₃ |

| ¹H | ~1.9 - 2.1 | -Si-CH₂-C≡CH |

| ¹H | ~2.2 - 2.4 | -C≡C-H |

| ¹³C | ~50 - 51 | -Si(OCH₃)₃ |

| ¹³C | ~8 - 10 | -Si-CH₂-C≡CH |

| ¹³C | ~75 - 85 | -C≡C-H |

| ²⁹Si | ~ -55 to -65 | Si(OCH₃)₃(CH₂-) |

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. For this compound, the key absorption bands confirm the integrity of the structure. The disappearance of Si-H or Si-Cl bands from starting materials and the appearance of the product's characteristic bands are monitored to follow the reaction progress. researchgate.net

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| ~3300 | ≡C-H stretch | Strong, Sharp |

| 2940, 2840 | C-H (sp³) stretch | Medium |

| ~2120 | C≡C stretch | Weak to Medium |

| ~1080 | Si-O-C stretch | Strong, Broad |

| ~815 | O-CH₃ rock | Strong |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Using electron ionization (EI), the molecular ion peak [M]⁺ may be observed. However, for alkoxysilanes, this peak is often weak or absent. The fragmentation pattern is typically dominated by the loss of methoxy groups (•OCH₃, 31 Da) or formaldehyde (B43269) (CH₂O, 30 Da) from the parent ion, leading to characteristic daughter ions that help in the structural confirmation. nist.govnist.gov

Reactivity and Reaction Mechanisms of Trimethoxy Prop 2 Yn 1 Yl Silane

Reactions at the Silicon Center: Hydrolysis and Condensation Kinetics

Influence of pH and Solvent on Alkoxysilane Hydrolysis

The kinetics of hydrolysis of alkoxysilanes, including trimethoxy(prop-2-yn-1-yl)silane, are profoundly influenced by the pH of the reaction medium and the nature of the solvent. tandfonline.comnih.gov These factors dictate the reaction mechanism and, consequently, the rate of hydrolysis and the structure of the resulting products. nih.gov

Under acidic conditions , the hydrolysis reaction is initiated by the protonation of an alkoxy group, which makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water. nih.govgelest.com This process is generally faster than under neutral or basic conditions. gelest.com The rate of hydrolysis also depends on the steric bulk of the alkoxy groups, with methoxy (B1213986) groups hydrolyzing faster than ethoxy groups. gelest.com

In alkaline media , the reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.gov While base-catalyzed hydrolysis is also effective, it can lead to different condensation pathways compared to acid-catalyzed reactions. nih.gov The pH of the solution has a significant impact on the stability and reactivity of the resulting silanols. afinitica.com

The choice of solvent is also critical. nih.govresearchgate.net Protic solvents can participate in hydrogen bonding and influence the reaction rates. researchgate.net The use of co-solvents is often necessary to homogenize the otherwise immiscible alkoxysilane and aqueous phases. nih.gov The solvent can affect the reaction order with respect to water, highlighting its active role in the reaction mechanism. tandfonline.com

| Condition | Effect on Hydrolysis of Alkoxysilanes | Governing Mechanism |

|---|---|---|

| Acidic pH | Accelerates hydrolysis. gelest.com | Protonation of the alkoxy group followed by nucleophilic attack by water (SN2-type mechanism). nih.gov |

| Basic pH | Catalyzes hydrolysis. nih.gov | Nucleophilic attack of hydroxide ion on the silicon atom. nih.gov |

| Protic Solvents (e.g., alcohols) | Can influence reaction rates through hydrogen bonding and may lead to re-esterification reactions. nih.govresearchgate.net | Solvent molecules can compete with water as nucleophiles. researchgate.net |

| Aprotic Solvents | Can affect the solubility of reactants and the stability of intermediates. nih.gov | Primarily acts as a medium for the reaction. |

Formation of Silanol (B1196071) Groups and Subsequent Condensation Pathways

The hydrolysis of the three methoxy groups on this compound can occur in a stepwise manner, leading to the formation of mono-, di-, and tri-silanol species. gelest.com These silanol groups are more reactive than the initial alkoxy groups and readily undergo condensation reactions.

Condensation can proceed through two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. nih.gov ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed alkoxy group to form a siloxane bond and an alcohol molecule. nih.gov ≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + R-OH

The relative rates of hydrolysis and condensation are crucial in determining the structure of the final material. capes.gov.br Under acidic conditions, hydrolysis is typically faster than condensation, leading to the formation of more linear, less branched polymers. nih.gov Conversely, under basic conditions, condensation rates are higher relative to hydrolysis, which favors the formation of more compact, highly branched, and particulate structures. nih.gov

Mechanistic Investigations of Siloxane Network Formation

The formation of a siloxane network from this compound is a complex process involving a series of competing hydrolysis and condensation reactions. The resulting network structure is highly dependent on the reaction conditions. bohrium.comacs.org

The initial stages of the reaction involve the formation of small oligomeric species, including dimers and trimers. bohrium.com As the reaction progresses, these oligomers can grow into larger polymers and eventually form a three-dimensional network, leading to gelation. The connectivity of this network is determined by the extent of condensation of the trifunctional silicon centers.

Mechanistic studies often employ techniques like ²⁹Si NMR spectroscopy to track the evolution of different silicon species (unhydrolyzed, partially hydrolyzed, fully hydrolyzed, and condensed) over time. capes.gov.brscispace.com These studies provide valuable insights into the kinetics of the individual reaction steps and how they are influenced by factors such as pH, water-to-silane ratio, and solvent composition. scispace.comresearchgate.net The presence of the organic propargyl group can also influence the network formation through steric effects and potential intermolecular interactions.

Reactions Involving the Propargyl (Alkyne) Moiety

The terminal alkyne group of this compound provides a reactive handle for a variety of organic transformations, allowing for the covalent attachment of this silane (B1218182) to other molecules and surfaces. This functionality is particularly valuable for the development of functional materials and bioconjugates.

Metal-Catalyzed Transformations of the Alkyne Group

The triple bond of the propargyl group can participate in a range of metal-catalyzed reactions. These transformations are highly efficient and selective, making them powerful tools for materials synthesis.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click" reaction, a class of reactions known for their high yields, mild reaction conditions, and tolerance of a wide range of functional groups. acs.orgwikipedia.org This reaction involves the coupling of a terminal alkyne, such as the one in this compound, with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov

The generally accepted mechanism for CuAAC involves the formation of a copper(I) acetylide intermediate. acs.orgnih.gov This intermediate then reacts with the azide in a stepwise manner, culminating in the formation of the triazole product and regeneration of the copper(I) catalyst. nih.gov The use of a copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition and ensures high regioselectivity for the 1,4-isomer. wikipedia.orgnih.gov

The CuAAC reaction with this compound has been widely employed to functionalize surfaces and nanoparticles, and to synthesize hybrid polymers. The silane can first be anchored to a substrate via the hydrolysis and condensation of its trimethoxysilyl group, followed by the "clicking" of an azide-containing molecule onto the exposed alkyne functionality. Alternatively, the CuAAC reaction can be performed in solution to create a silyl-triazole conjugate, which can then be used for further applications.

| Component | Typical Reagents and Conditions | Role in the Reaction |

|---|---|---|

| Alkyne | This compound | The alkyne-containing building block. |

| Azide | An organic azide (R-N₃) | The azide-containing building block to be coupled. |

| Copper(I) Source | CuSO₄/Sodium Ascorbate, CuI, or [Cu(MeCN)₄]PF₆ | In situ generation or direct use of the active Cu(I) catalyst. wikipedia.orgnih.gov |

| Solvent | THF, DMF, DMSO, t-BuOH/H₂O | To dissolve reactants and facilitate the reaction. |

| Ligand (Optional) | Tris(benzyltriazolylmethyl)amine (TBTA), bathophenanthroline (B157979) disulfonate (BPS) | To stabilize the Cu(I) oxidation state and accelerate the reaction. |

| Temperature | Room temperature to moderate heating (e.g., 40-60 °C) | To control the reaction rate. |

It is important to note that under certain ATRP (Atom Transfer Radical Polymerization) conditions, which also utilize a copper catalyst, terminal alkynes can undergo oxidative alkyne-alkyne coupling as a side reaction. researchgate.net This highlights the need to carefully select reaction conditions to ensure the desired transformation occurs.

Organic Reactions of the Propargyl Group

This compound can serve as a precursor for propargylation and allenylation, two crucial carbon-carbon bond-forming reactions. The outcome often depends on whether the nucleophile attacks the acetylenic carbon (γ-position, Sₙ2' reaction, leading to an allene) or the methylene (B1212753) carbon (α-position, Sₙ2 reaction, leading to a propargyl group).

A mild, catalyst-free electrochemical method has been developed for the synthesis of allenyl silanes from propargylic precursors. nih.gov This approach demonstrates good functional group tolerance and avoids the need for sensitive reagents or expensive transition metal catalysts. nih.gov Another strategy involves the use of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to promote the reaction between propargyl acetates and ketones. richmond.edu In this one-pot procedure, TMSOTf facilitates both the in-situ formation of a silyl (B83357) enol ether from the ketone and the ionization of the propargyl acetate (B1210297) to a propargyl cation, which is then attacked by the enol silane to form β-alkynyl ketones. richmond.edu Allenyl products can also be generated in such reactions, either through direct attack at the γ-carbon or via an Sₙ2' pathway. richmond.edu

The propargyl group can react with a variety of electrophiles, including carbonyls, epoxides, and iminium ions. As mentioned, ketones can be effectively propargylated after conversion to their silyl enol ethers. richmond.edu Aldehydes can also participate in addition reactions with activated alkynylsilanes. gelest.com

Highly electrophilic species can be generated from propargyl precursors to drive powerful transformations. For example, 3-aryl-1-(trifluoromethyl)prop-2-yn-1-iminium salts, which are highly electron-poor, act as potent dienophiles in Diels-Alder reactions. beilstein-journals.orgresearchgate.net They can also engage in cascade reactions with styrenes, proceeding through cyclobutene (B1205218) intermediates to yield complex indene (B144670) structures. beilstein-journals.orgresearchgate.net These reactions showcase the utility of the propargyl skeleton as a C₃ building block for constructing elaborate carbocycles. beilstein-journals.org

Mechanistic Studies of Alkyne Reactivity in the Presence of Silicon

The presence of a silicon atom, even one separated from the triple bond by a methylene group as in this compound, exerts a significant influence on the reactivity of the alkyne. While not an alkynylsilane where the silyl group is directly bonded to an sp-carbon, the electronic and steric properties of the silyl moiety are still impactful. nih.govthieme-connect.com The silyl group can affect the regiochemistry of addition reactions to the C≡C bond and can stabilize reactive intermediates. thieme-connect.com

Mechanistic investigations into transition-metal-catalyzed hydrosilylation have provided deep insights. For ruthenium-catalyzed reactions, deuterium (B1214612) labeling studies conclusively point to a trans-addition pathway, a less common but synthetically valuable outcome. nih.gov For rhenium-catalyzed systems, detailed studies support various pathways, including a formal [2+2] cycloaddition of the silane to a metal-oxo bond to form a metal hydride intermediate, or an ionic pathway involving heterolytic cleavage of the Si-H bond. mdpi.com

In propargylation reactions promoted by TMSOTf, the proposed mechanism involves the silane (TMSOTf) playing a dual role. It first acts as a Lewis acid to generate a silyl enol ether from a ketone and then activates a propargyl carboxylate to form a propargyl cation, which is the key electrophile in the C-C bond-forming step. richmond.edu

Interplay between Silicon-Based and Alkyne-Based Reactivity

The most compelling feature of this compound is the interplay between its two distinct reactive sites, which enables its use as a versatile molecular linker and building block in both organic synthesis and materials science. The trimethoxysilyl group and the propargyl group can undergo orthogonal reactions, allowing for sequential functionalization.

The trimethoxysilyl end of the molecule is a classic precursor for sol-gel chemistry. Upon hydrolysis, it forms reactive silanol (Si-OH) groups, which then undergo condensation to form stable siloxane (Si-O-Si) bonds. This process is fundamental to the formation of silicone polymers, surface coatings, and hybrid organic-inorganic materials.

The alkyne end provides a locus for a rich variety of organic transformations. It can participate in hydrosilylation, cycloadditions, and coupling reactions (e.g., Sonogashira coupling, although this typically requires a terminal C-H bond on the alkyne). nih.govthieme-connect.com Furthermore, the alkyne is a key functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific covalent attachment of the molecule to other components bearing an azide group.

This dual functionality allows for a number of strategic applications:

Surface Modification: The trimethoxysilyl group can be used to anchor the molecule to a hydroxylated surface (like glass, silica (B1680970), or metal oxides). The pendant propargyl groups are then exposed on the surface, ready for further functionalization via alkyne chemistry.

Polymer Synthesis: The molecule can be incorporated into polymers. For example, the alkyne can be polymerized first, leaving the trimethoxysilyl groups available for subsequent cross-linking through hydrolysis and condensation.

Sequential Synthesis: One could first perform an addition reaction at the triple bond and then use the intact trimethoxysilyl group to build a larger molecular structure or graft it onto a material. thieme-connect.com Conversely, a siloxane network could be formed first, followed by modification of the network using the reactivity of the propargyl group.

This ability to selectively address either the silicon or the alkyne functionality makes this compound a powerful bifunctional building block for creating precisely designed molecular architectures and advanced materials.

Effects of Silicon Substituents on Alkyne Reactivity

The presence of the trimethoxysilyl group at the propargylic position can influence the reactivity of the terminal alkyne. While a comprehensive study specifically on this compound is not extensively documented in the provided search results, general principles of organosilicon chemistry can provide insights. researchgate.net

The silicon atom is less electronegative than carbon, which can lead to electronic effects on the adjacent alkyne. However, steric hindrance is often a more significant factor in the reactions of organosilicon compounds. researchgate.net The bulky trimethoxysilyl group could potentially hinder the approach of reactants to the alkyne.

In the context of CuAAC, the reaction is generally tolerant of steric bulk near the alkyne. However, for other reactions, such as those involving transition metal-catalyzed cross-coupling (e.g., Sonogashira coupling), the steric hindrance of the trimethoxysilyl group might impact reaction rates and yields.

Furthermore, under certain conditions, silyl groups can be cleaved. While the Si-C bond is generally stable, its lability can be influenced by the reaction conditions and the nature of the substituents on the silicon atom.

It is also important to consider potential side reactions. For instance, in some polymerization reactions, terminal alkynes can undergo oxidative alkyne-alkyne coupling. researchgate.net The electronic and steric profile of the trimethoxysilyl substituent could modulate the propensity for such side reactions.

Table 2: Comparison of Alkyne Reactivity with and without Propargylic Silyl Group (Hypothetical)

| Reaction Type | Substrate | Relative Reactivity | Potential Influence of Silyl Group |

|---|---|---|---|

| CuAAC | Propargyl Alcohol | High | Minimal steric hindrance expected |

| CuAAC | This compound | High | Minimal steric hindrance expected |

| Sonogashira Coupling | Propargyl Alcohol | Moderate to High | Less steric hindrance |

This table presents a hypothetical comparison based on general chemical principles to illustrate the potential effects of the silyl substituent.

Applications in Advanced Materials Science and Engineering

Organic-Inorganic Hybrid Materials Development

The combination of organic and inorganic components at the molecular level can yield hybrid materials with synergistic properties, surpassing those of the individual constituents. nih.gov Trimethoxy(prop-2-yn-1-yl)silane is a key precursor in this field, enabling the seamless integration of inorganic strength and thermal stability with organic functionality and processability.

The sol-gel process is a versatile method for producing solid materials from small molecules. dtic.mil For this compound, this process begins with the hydrolysis of its three methoxy (B1213986) groups in the presence of water and a catalyst. unm.eduresearchgate.net This reaction replaces the -OCH₃ groups with hydroxyl (-OH) groups, forming a reactive silanetriol intermediate. These silanol (B1196071) groups are highly reactive and readily undergo condensation reactions with each other or with other hydrolyzed silicon alkoxides (like tetraethoxysilane, TEOS), eliminating water to form stable silicon-oxygen-silicon (Si-O-Si) bonds. dtic.milresearchgate.net

This polycondensation process results in the growth of a three-dimensional polysilsesquioxane network. Crucially, the propargyl group does not participate in the sol-gel reaction and remains intact, distributed throughout the resulting inorganic silica (B1680970) framework. mdpi.com This allows for the production of alkyne-functionalized gels, powders (xerogels), or porous glasses (aerogels) where the alkyne moieties are readily available on the material's surface and within its pores for subsequent chemical modification.

The terminal alkyne group of this compound is perfectly suited for click chemistry, providing an efficient pathway for integrating inorganic components into organic polymers. nih.govmdpi.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a highly efficient and specific reaction between an alkyne and an azide (B81097), forming a stable triazole linkage. mdpi.com

This functionality is exploited in several ways. Firstly, the silane (B1218182) can be used to functionalize inorganic nanoparticles, such as silica or metal oxides. mdpi.com These alkyne-coated nanoparticles can then be "clicked" onto a polymer backbone that has been synthesized with pendant azide groups. This method ensures a strong covalent linkage between the filler and the matrix, leading to well-dispersed, stable nanocomposites with enhanced properties. mdpi.com Secondly, the silane itself can be incorporated into a polymer chain. For instance, polymers can be synthesized with azide side chains and then cross-linked using the bifunctional silane, creating a hybrid cross-linked network. This approach has been used to create materials for diverse applications, from polymer electrolytes to advanced coatings. drexel.edunih.gov

Table 1: Representative Polymer Systems Integrated with this compound This table presents examples of how the silane is used to create hybrid polymer materials, based on established chemical principles.

| Polymer Type | Integration Method | Resulting Hybrid Structure | Potential Application |

| Azide-functionalized Poly(methyl methacrylate) (PMMA-N₃) | CuAAC Click Reaction | PMMA chains covalently grafted to silica particles functionalized with the silane. researchgate.net | High-performance composites, dental materials. |

| Azide-terminated Poly(ethylene glycol) (PEG-N₃) | CuAAC Click Reaction | PEG chains "clicked" onto a surface or particle pre-functionalized with the silane. expresspolymlett.com | Biocompatible coatings, anti-fouling surfaces. |

| Chlorinated Polypropylene (PP-Cl) | 1. Azidation of PP-Cl. 2. CuAAC Click Reaction with alkyne-silane. | Polypropylene backbone with covalently linked silane moieties. expresspolymlett.com | Compatibilized polymer blends, enhanced filler dispersion. |

The interface between the inorganic reinforcement (e.g., glass fibers, silica particles) and the organic polymer matrix is often the weakest point in a composite material. researchgate.net Silane coupling agents are critical for improving interfacial adhesion, and this compound offers a highly specific and robust method for this purpose. specialchem.comnih.gov

The mechanism involves a dual action. First, the trimethoxysilyl end of the molecule hydrolyzes and forms strong, covalent Si-O-Metal or Si-O-Si bonds with the hydroxyl groups present on the surface of the inorganic filler. nih.gov This effectively anchors the silane to the reinforcement. Second, the propargyl group extends away from the filler surface into the polymer matrix. If the polymer matrix is designed to contain azide groups, a covalent triazole linkage can be formed via click chemistry, effectively stitching the matrix to the filler at the molecular level. expresspolymlett.com This creates a durable and stable interface, leading to significant improvements in the mechanical properties of the composite, such as tensile strength, toughness, and moisture resistance. researchgate.net

Surface Functionalization and Modification Methodologies

The ability to precisely control the chemical characteristics of a surface is fundamental to technologies ranging from microelectronics to biomedical devices. This compound is an exemplary tool for surface engineering, providing a platform for the covalent attachment of a vast array of molecules.

The trimethoxysilyl group provides a reliable mechanism for covalently attaching the molecule onto any substrate that possesses surface hydroxyl (-OH) groups. mdpi.comrsc.org This includes a wide range of important materials such as silica, glass, quartz, and many metal oxides (e.g., alumina (B75360), titania, zirconia). nih.govnih.gov

The grafting process typically involves the hydrolysis of the methoxy groups to silanols, followed by a condensation reaction with the surface hydroxyls to form highly stable Si-O-Substrate bonds. nih.govmdpi.com Any excess hydrolyzed silane molecules can also co-condense with each other, forming a thin polysiloxane layer on the surface. The result is a robust, covalently bound monolayer or thin film that presents a high density of terminal alkyne groups, transforming the inert inorganic surface into a chemically reactive platform ready for further functionalization. nih.gov

Once a surface is decorated with the alkyne groups from this compound, its properties can be precisely tailored for specific applications using the versatility of click chemistry. nih.govmdpi.com By reacting the alkyne-terminated surface with various azide-functionalized molecules, a wide range of surface characteristics can be achieved.

For example, reacting the surface with an azide-terminated poly(ethylene glycol) (PEG) can render it resistant to protein adsorption, a critical requirement for biomedical implants and biosensors. expresspolymlett.com Conversely, attaching hydrophobic azide-terminated molecules can dramatically increase the water contact angle, creating a hydrophobic or even superhydrophobic surface. researchgate.net This method can also be used to immobilize fluorescent dyes for sensing applications, or to attach specific biomolecules like DNA or peptides for use in diagnostic arrays or to promote specific cell interactions. nih.govnih.gov This "grafting-to" approach provides a modular and highly efficient way to control surface properties like wettability, biocompatibility, and chemical reactivity. nih.govnih.gov

Table 2: Impact of Surface Modification using this compound and Click Chemistry This table provides illustrative data on how surface properties can be tuned. Values are representative based on findings in surface science literature.

| Initial Substrate | Click-Reacted Molecule (Azide-functionalized) | Resulting Surface Property | Water Contact Angle (Illustrative) |

| Silica (Hydrophilic) | (None - Alkyne surface after silanization) | Moderately Hydrophobic | ~75° |

| Alkyne-modified Silica | Perfluoro-octyl azide | Highly Hydrophobic / Oleophobic | >120° researchgate.net |

| Alkyne-modified Silica | Poly(ethylene glycol) azide (PEG-N₃) | Highly Hydrophilic / Protein Resistant | <30° expresspolymlett.com |

| Alkyne-modified Silica | Biotin-azide | Bio-functionalized (for streptavidin binding) | ~65° |

Development of Self-Assembled Monolayers (SAMs)

This compound is a key precursor in the formation of self-assembled monolayers (SAMs) on a variety of substrates. The trimethoxysilyl group readily hydrolyzes in the presence of moisture to form reactive silanol groups. These silanol groups can then condense with hydroxyl groups present on the surface of substrates like silicon wafers, glass, and metal oxides, forming a stable, covalent siloxane bond (Si-O-Substrate).

The propargyl group (prop-2-yn-1-yl) provides a terminal alkyne functionality that extends away from the surface. This alkyne group is particularly significant as it serves as a versatile handle for subsequent surface functionalization via "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the precise attachment of a wide array of molecules, including polymers, biomolecules, and fluorescent dyes, to the surface, thereby tailoring the surface properties for specific applications.

The formation of these SAMs is a spontaneous process where the molecules arrange themselves into a highly ordered, two-dimensional structure. The resulting monolayer can significantly alter the surface properties, such as hydrophobicity, adhesion, and biocompatibility.

Applications in Advanced Coating Technologies

Formation of Protective and Functional Coatings

The ability of this compound to form strong bonds with inorganic substrates makes it an excellent component in the formulation of protective and functional coatings. When incorporated into a coating formulation, the trimethoxysilyl groups can crosslink with each other and with the substrate, forming a durable and resilient siloxane network. This network acts as a physical barrier, protecting the underlying material from environmental factors such as moisture and corrosive agents.

The presence of the propargyl group allows for the creation of functional coatings. Through click chemistry, various functional molecules can be grafted onto the coating surface, imparting specific properties. For instance, hydrophobic molecules can be attached to create water-repellent surfaces, while biocompatible polymers can be grafted to produce coatings for medical implants. This versatility allows for the design of coatings with tailored functionalities for a wide range of applications, from anti-fouling marine coatings to advanced biomedical devices.

Surface Treatments for Enhanced Material Performance

This compound is utilized in surface treatments to enhance the performance of various materials. By forming a thin, covalently bonded layer on the surface, it can significantly improve adhesion between dissimilar materials, such as an inorganic filler and a polymer matrix in a composite material. The silane acts as a coupling agent, with the trimethoxysilyl group bonding to the inorganic surface and the propargyl group providing a reactive site for interaction with the organic matrix.

This enhanced adhesion leads to improved mechanical properties of the composite material, including increased strength, stiffness, and durability. The ability to modify the surface with a terminal alkyne also opens up possibilities for creating surfaces with specific functionalities, such as improved lubricity or enhanced resistance to wear and abrasion. The general structure of organofunctional silanes allows for this dual reactivity, making them crucial in modern materials science.

Role in Fabrication of Advanced Electronic and Optical Materials

While direct research on the use of this compound in the functionalization of scintillators and phosphors is limited, the principles of surface modification using alkynyl silanes suggest potential applications in this area. The ability to form a stable, functionalizable monolayer on inorganic materials could be leveraged to modify the surface of scintillator or phosphor particles. This could potentially improve their dispersibility in a host matrix, enhance their quantum efficiency, or alter their light emission properties. Further research is needed to explore these possibilities.

Functionalization of Scintillators and Phosphors

Currently, there is a lack of specific research detailing the application of this compound in the functionalization of scintillators and phosphors. However, the known reactivity of alkynyl silanes presents a potential pathway for modifying the surfaces of these inorganic luminescent materials. The formation of a self-assembled monolayer with terminal alkyne groups could enable the attachment of various organic molecules designed to enhance the performance of the scintillator or phosphor. For example, molecules that improve the energy transfer from the host material to the luminescent center could be grafted onto the surface.

Application in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

In the field of organic electronics, silane-based materials are increasingly being investigated for their potential to improve the performance and stability of devices like Organic Light-Emitting Diodes (OLEDs) and solar cells. While direct applications of this compound are not extensively documented, related alkynyl and trimethoxysilane (B1233946) compounds have shown promise.

In OLEDs, silane-based host materials are being developed to improve charge transport and device efficiency. The tetrahedral structure of the silicon atom can help to create amorphous films with good morphological stability. The propargyl group of this compound could be utilized to "click" on charge-transporting or emissive moieties, allowing for the creation of novel materials for OLEDs. The general architecture of an OLED consists of multiple layers, and the interfaces between these layers are critical for device performance.

In the context of solar cells, particularly perovskite solar cells, silane-based molecules are used as interfacial layers to passivate defects and improve charge extraction. While research has often focused on amine-terminated silanes, the use of an alkynyl-terminated silane like this compound could offer an alternative approach. The alkyne group could be used to anchor other functional molecules at the interface between the perovskite absorber and the hole transport layer, potentially leading to enhanced device stability and efficiency. The ability to tailor the properties of the hole transport layer is a key area of research in producing highly efficient solar cells.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Application Areas |

| This compound | 25904-66-9 | C6H12O3Si | SAMs, Coatings, Potential in Electronics |

| Trimethyl(propargyl)silane | 13361-64-3 | C6H12Si | Click Chemistry, Organic Synthesis |

| (3-Glycidyloxypropyl)trimethoxysilane | 2530-83-8 | C9H20O5Si | Crosslinker, Adhesion Promoter |

| (3-Aminopropyl)trimethoxysilane | 13822-56-5 | C6H17NO3Si | Surface Modification, Adhesion Promoter |

Catalysis and Ligand Design

Extensive research into the applications of this compound in the specialized fields of catalyst development and ligand design has revealed a scarcity of specific documented uses for this particular compound. While the broader class of organoalkoxysilanes is widely utilized for functionalizing surfaces and creating catalyst supports, and the propargyl group offers a reactive handle for synthesizing complex molecules, the direct application of this compound in these areas is not well-documented in publicly available scientific literature.

The functionalization of solid supports, such as silica or other metal oxides, with organoalkoxysilanes is a common strategy for creating heterogeneous catalysts. This approach aims to anchor catalytically active metal complexes or organic molecules to a solid matrix, which facilitates catalyst separation and recycling. The trimethoxysilyl group of a molecule like this compound is, in principle, capable of forming covalent bonds with the surface hydroxyl groups of these supports through a hydrolysis and condensation process.

The propargyl group (prop-2-yn-1-yl) is a valuable functional group in organic synthesis and can serve as a precursor for various ligand structures. The terminal alkyne can participate in a range of reactions, including "click chemistry" (such as the copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and other metal-mediated transformations, to build more complex ligand architectures. These ligands can then be used to chelate metal centers, forming catalysts for a variety of chemical reactions.

Despite the synthetic potential of its propargyl group, there is a lack of specific research demonstrating the use of this compound as a primary building block for ligand scaffolds in metal-catalyzed reactions. While the synthesis of silatranes, which can act as ligands, from other trimethoxysilanes has been reported, similar applications involving this compound are not described in the available literature. researchgate.net The focus in the broader field of catalysis tends to be on other functionalized silanes or different classes of ligands. bldpharm.com

Computational and Theoretical Studies

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and reactivity of Trimethoxy(prop-2-yn-1-yl)silane. numberanalytics.comresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electron density of a molecule, from which numerous properties can be derived. nih.gov

DFT methods are used to optimize the molecule's three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. nih.gov For this compound, calculations would focus on the geometry around the central silicon atom, the conformation of the methoxy (B1213986) groups, and the structure of the propargyl functional group.

Beyond simple structure, DFT is used to explore the molecule's reactivity through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov For functional silanes, the HOMO is often localized on the organic functional group, indicating it as a likely site for electrophilic attack, while the LUMO may be distributed around the silicon atom and its substituents.

Various reactivity descriptors derived from DFT, such as the Fukui function, chemical potential, and chemical hardness, can be calculated to predict the most likely sites for nucleophilic or electrophilic attack. numberanalytics.comnih.gov For this compound, these calculations would highlight the reactivity of the terminal alkyne proton, the triple bond, and the hydrolyzable methoxy groups attached to the silicon atom. The molecular electrostatic potential (MEP) map visually represents the charge distribution, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). nih.gov

Table 1: Representative Theoretical Reactivity Descriptors for a Functional Silane (B1218182) (Illustrative) This table presents typical values for a generic functionalized silane, calculated using DFT, to illustrate the insights gained from such studies. Specific values for this compound would require dedicated computational analysis.

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 6.0 eV |

| Chemical Hardness (η) | Resistance to change in electron configuration; calculated from HOMO and LUMO energies. | 3.0 eV |

| Electronegativity (χ) | Measure of the power of an atom or group to attract electrons. | 3.5 eV |

| Electrophilicity Index (ω) | Global reactivity index that measures the energy stabilization when the system acquires electrons. | 2.04 eV |

Molecular Dynamics Simulations of Sol-Gel Processes and Interfacial Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "virtual microscope" to observe complex processes like sol-gel chemistry and surface interactions. researchgate.net

The sol-gel process involving this compound begins with two key reactions: hydrolysis and condensation. MD simulations, often using reactive force fields (ReaxFF), can model these steps in detail. researchgate.netescholarship.org

Hydrolysis: In the presence of water and a catalyst, the methoxy groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH). mdpi.com MD simulations can track the diffusion of water molecules to the silane, the catalytic action (e.g., by H⁺ or OH⁻), and the step-wise conversion of Si-OCH₃ to Si-OH, releasing methanol (B129727) as a byproduct. nih.govmdpi.com The rate of hydrolysis is influenced by factors like pH and temperature, which can be systematically studied in simulations. mdpi.com

Condensation: The newly formed silanol (B1196071) groups (Si-OH) are reactive and can condense with each other to form siloxane bridges (Si-O-Si). mdpi.com This can occur through water condensation (two Si-OH groups reacting to form Si-O-Si and H₂O) or alcohol condensation (an Si-OH group reacting with an Si-OCH₃ group to form Si-O-Si and CH₃OH). MD simulations reveal how these oligomers grow, branch, and eventually form a cross-linked three-dimensional network, transitioning the solution (sol) into a gel. nih.gov

MD simulations are also crucial for understanding how this compound interacts with surfaces, a key aspect of its use as a coupling agent or for surface modification. researchgate.net Simulations can model the deposition of the silane onto a substrate like silica (B1680970), glass, or metal oxide. researchgate.netacs.org These studies show that the silanol groups formed during hydrolysis readily form strong covalent bonds (Si-O-Substrate) or hydrogen bonds with surface hydroxyl groups. hydrophobe.org The simulations can elucidate the packing density, orientation, and conformation of the propargyl groups at the interface, which dictates the surface's final chemical properties. escholarship.org

Modeling of Hybrid Material Architectures and Performance

The true utility of this compound lies in its bifunctional nature: the trimethoxysilyl group provides a mechanism for forming a stable inorganic siloxane network, while the propargyl group offers a reactive handle for organic functionalization. onlytrainings.com Computational modeling is essential for designing and predicting the properties of the resulting organic-inorganic hybrid materials.

The propargyl group, with its terminal alkyne, is particularly well-suited for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com This reaction allows for the efficient and specific covalent linking of the silane network to other molecules or polymers containing azide (B81097) groups. Molecular modeling can be used to:

Design Precursors: Simulate the structure of different azide-functionalized polymers or molecules to assess their compatibility with the silane-derived network.

Predict Network Architecture: Model the cross-linking process to understand how the density and distribution of the organic component will affect the final material's porosity, density, and morphology.

Evaluate Material Performance: Once a model of the hybrid material is constructed, its properties can be predicted. For example, mechanical properties like Young's modulus and hardness can be estimated by simulating the material's response to applied stress. researchgate.net Thermal stability can be assessed by simulating the material's behavior at high temperatures, while barrier properties against moisture or other chemicals can be explored by simulating the diffusion of small molecules through the hybrid network.

By combining sol-gel chemistry with click reactions, a vast array of hybrid materials can be created. Modeling allows researchers to perform virtual experiments, screening numerous potential combinations and architectures to identify the most promising candidates for applications ranging from advanced coatings and composites to functionalized nanoparticles and sensors. open.ac.ukacs.org

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes with Improved Sustainability

The traditional synthesis of alkynylsilanes often involves methodologies that are resource-intensive and generate considerable waste. Future research is increasingly focused on developing greener, more sustainable synthetic pathways. Key areas of exploration include:

Catalytic Cross-Dehydrogenative Coupling: Recent advancements have demonstrated the use of simple catalysts like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) to facilitate the direct C-H bond functionalization between a terminal alkyne and a hydrosilane. organic-chemistry.org This method represents a significant step towards sustainability by avoiding pre-functionalized starting materials and utilizing earth-abundant catalysts.

Visible-Light-Mediated Synthesis: The use of visible light as a renewable energy source to drive chemical reactions is a cornerstone of green chemistry. Researchers have developed methods using a copper chloride (CuCl) precatalyst under visible-light irradiation to synthesize alkynylsilanes in high yields. organic-chemistry.org This approach not only minimizes energy consumption but also offers potential for large-scale flow chemistry applications.

Metal-Free Silylation: To circumvent the use of potentially toxic or expensive metal catalysts, metal-free silylation protocols are being investigated. One such method employs a quaternary ammonium (B1175870) pivalate (B1233124) to catalyze the reaction between terminal alkynes and silylating agents under mild conditions, showing high tolerance for various functional groups. organic-chemistry.org

Biocatalytic and Biomimetic Approaches: Drawing inspiration from nature, future research may explore enzymatic or whole-cell biocatalysis for the synthesis of Trimethoxy(prop-2-yn-1-yl)silane. The principles of green synthesis, which can involve plant extracts or microorganisms as reducing and stabilizing agents, offer a paradigm for creating these compounds with minimal environmental impact. youtube.com

These emerging synthetic strategies promise not only to be more environmentally benign but also more efficient and scalable, paving the way for the broader industrial application of this compound.

Advanced Functionalization Strategies for Complex Architectures

The dual functionality of this compound makes it an exceptional building block for creating complex, multifunctional materials. The trimethoxysilyl group serves as a powerful anchor to various substrates, while the alkyne group provides a versatile handle for subsequent chemical modifications.

The trimethoxysilyl end of the molecule can undergo hydrolysis and condensation reactions to form stable siloxane (Si-O-Si) bonds. This allows for the covalent grafting of the molecule onto surfaces rich in hydroxyl groups, such as silica (B1680970), glass, metal oxides, and even natural fibers like ramie. researchgate.net

Once anchored, the exposed propargyl group (a terminal alkyne) is readily available for a host of chemical transformations, most notably "click" chemistry reactions like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and specific reaction allows for the attachment of a vast library of molecules, including polymers, fluorescent dyes, biomolecules, and nanoparticles, enabling the precise engineering of surface properties. This two-step functionalization strategy is pivotal for designing:

Hierarchically Structured Materials: Building complex, layered architectures by sequentially attaching different functional molecules to the alkyne handle.

Multifunctional Surfaces: Creating surfaces that possess a combination of properties, such as being both hydrophobic and antimicrobial, by "clicking" different functional moieties.

Polymer-Grafted Nanoparticles: Modifying the surface of nanoparticles with the silane (B1218182) and subsequently growing polymer chains from the alkyne group to create core-shell structures with tailored properties for applications in composites and nanomedicine.

Integration into Smart Materials and Responsive Systems

"Smart" or "intelligent" materials that can change their properties in response to external stimuli are a major focus of current materials research. rsc.orgrsc.orgdntb.gov.ua this compound is an ideal candidate for integration into such systems, acting as a crucial linker or cross-linker.

Stimuli-responsive polymers can react to changes in their environment, such as pH, temperature, or light. rsc.org By incorporating this compound, these responsive polymers can be tethered to surfaces or cross-linked into networks like hydrogels. For example, research on chitosan-based hydrogels has shown that using a silane cross-linker can impart pH-responsiveness. sciexplor.com At a pH lower than the pKa of the polymer's functional groups, the network protonates and swells by absorbing the solvent, a process that can be reversed by changing the pH. sciexplor.com

Future applications in this domain include:

Smart Coatings: Surfaces modified with the silane and then functionalized with thermo-responsive polymers could switch between being hydrophilic and hydrophobic with changes in temperature.

Targeted Drug Delivery: Nanoparticles coated with the silane can be functionalized with pH-responsive polymers that release a therapeutic payload only in the acidic microenvironment of a tumor.

Sensors and Actuators: Integrating the silane into polymer networks can lead to materials that undergo a measurable physical change (e.g., color, shape) in response to a specific chemical or biological analyte, forming the basis of advanced sensors or actuators. rsc.org

Development of Advanced Characterization Techniques for In-Situ Monitoring

The performance of materials derived from this compound is critically dependent on the precise control of its reaction chemistry, particularly the hydrolysis and condensation of the trimethoxysilyl group. To achieve this control, it is essential to monitor these reactions in real-time.

Future research will likely focus on the application and refinement of advanced in-situ characterization techniques. A multi-technique approach has proven highly effective for monitoring the complex reaction pathways of similar trimethoxysilanes. nih.gov This involves the simultaneous use of:

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are sensitive to changes in chemical bonds and can track the consumption of Si-O-CH₃ groups and the formation of Si-O-Si networks. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed quantitative information about the various intermediate species formed during hydrolysis and is particularly powerful for monitoring the subsequent condensation reactions. nih.gov

By combining these techniques, researchers can obtain a rich dataset on the reaction kinetics, identify transient intermediate species, and build accurate kinetic models. nih.gov This detailed understanding is crucial for optimizing reaction conditions (like pH, temperature, and catalyst) to tailor the final properties of the material with a high degree of precision. The development of quantitative methods based on portable techniques like Raman, calibrated against primary methods like NMR, could allow for real-time process control in industrial settings. nih.gov

Interdisciplinary Research Opportunities

The multifaceted nature of this compound opens up numerous avenues for interdisciplinary collaboration, bridging fundamental chemistry with applied sciences.

Organic Chemistry and Materials Science: Synthetic chemists can focus on designing and creating novel alkynylsilanes with enhanced reactivity or new functionalities, while materials scientists can explore their incorporation into advanced composites, coatings, and hybrid materials. organic-chemistry.org

Polymer Chemistry and Biomedical Engineering: The ability to functionalize surfaces and create responsive hydrogels makes this silane a valuable tool in biomedicine. sciexplor.com Collaborations could lead to the development of new biocompatible materials for tissue engineering scaffolds, advanced wound dressings that respond to the wound environment, and sophisticated drug delivery systems. rsc.orgsciexplor.com

Analytical Chemistry and Chemical Engineering: The need for precise control over material synthesis necessitates collaboration with analytical chemists to develop and apply sophisticated in-situ monitoring techniques. nih.gov Chemical engineers can then use this data to design and scale-up manufacturing processes for these advanced materials.

Green Chemistry and Environmental Science: There is a significant opportunity for research at the intersection of sustainable synthesis and environmental applications. youtube.com This includes developing fully biodegradable materials, creating eco-friendly antifouling coatings for marine applications, and designing materials for environmental remediation, such as adsorbents for pollutants.

The continued exploration of this compound and related compounds through these collaborative efforts will undoubtedly lead to significant scientific and technological advancements across a broad spectrum of fields.

Q & A

Basic Questions

Q. What are the critical safety protocols for handling Trimethoxy(prop-2-yn-1-yl)silane in laboratory settings?

- Methodological Answer :

- Avoid Water/Moisture : Reacts exothermically with water, releasing corrosive byproducts. Use inert atmospheres (N₂/Ar) for moisture-sensitive reactions .

- Storage : Store in sealed, dry containers under inert gas. Ensure compatibility with materials (e.g., glass, PTFE) to prevent degradation .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use explosion-proof equipment in areas with vapor concentrations .

- Spill Management : Neutralize spills with dry lime or soda ash; avoid water to prevent violent reactions .

Q. What synthetic routes are commonly used for this compound, and what are their critical parameters?

- Methodological Answer :

- Grignard Reaction : React propargyl bromide with chlorotrimethoxysilane in anhydrous THF at 0–5°C. Use slow addition to control exothermicity and maintain yields >80% .

- Purification : Distillation under reduced pressure (e.g., 60–80°C at 10 mmHg) removes unreacted silane and byproducts. Monitor purity via GC-MS or ¹H NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methoxy (δ 3.5–3.7 ppm) and propargyl protons (δ 1.8–2.1 ppm). Compare with reference spectra in CDCl₃ .

- FT-IR : Confirm Si-O-C bonds (1050–1100 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .

- X-Ray Crystallography : Resolve molecular geometry and confirm bond lengths (e.g., Si-C: ~1.87 Å) in single-crystal samples .

Advanced Research Questions

Q. How can researchers address discrepancies in reactivity data during cross-coupling reactions involving this compound?

- Methodological Answer :

- Variable Control : Standardize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and solvent polarity (e.g., toluene vs. DMF). Moisture levels must be <50 ppm (use molecular sieves) .

- Mechanistic Probes : Use deuterated analogs to track H-transfer steps. Monitor intermediates via in situ Raman spectroscopy .

- Data Validation : Compare results across multiple batches and replicate with alternative silanes (e.g., triethoxy analogs) to isolate substrate-specific effects .

Q. What experimental strategies mitigate photocatalytic degradation of this compound in surface modification studies?

- Methodological Answer :

- UV Exposure Limits : Use low-intensity UV (λ = 365 nm) with pulsed irradiation to reduce Si-O bond cleavage. Monitor degradation via XPS (loss of Si-C peaks at ~102 eV) .

- Coating Additives : Incorporate radical scavengers (e.g., TEMPO) or Al₂O₃ nanoparticles to reduce TiO₂-mediated oxidation .

- Post-Treatment : Anneal modified surfaces at 120°C under N₂ to stabilize siloxane networks and reduce hydroxyl group formation .

Q. How do electron-withdrawing substituents on related silanes influence the mechanistic pathways of this compound?

- Methodological Answer :

- Comparative Kinetics : Study fluorinated analogs (e.g., nonafluorohexyl-trimethoxysilane) to assess substituent effects on hydrolysis rates (e.g., Hammett plots) .

- DFT Modeling : Calculate activation energies for Si-O bond cleavage with varying substituents. Validate with Arrhenius plots from kinetic experiments .

- Application-Specific Tuning : For hydrophobic coatings, prioritize perfluoroalkyl silanes; for bio-conjugation, use propargyl groups for click chemistry .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the thermal stability of this compound?

- Methodological Answer :

- DSC/TGA Profiling : Conduct differential scanning calorimetry (DSC) under N₂ to detect exothermic decomposition (onset ~200°C). Compare with TGA mass loss curves .

- Atmosphere Effects : Replicate studies under O₂ vs. N₂ to isolate oxidative degradation pathways. Residual solvent traces (e.g., THF) may lower observed stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.